An In-depth Technical Guide to the Basic Properties of 4-Methyl-1H-pyrazolo[4,3-c]pyridine
An In-depth Technical Guide to the Basic Properties of 4-Methyl-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry, primarily due to its potential as a kinase inhibitor. Its structural similarity to purine makes it a compelling candidate for targeting ATP-binding sites of various kinases, particularly within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This technical guide provides a comprehensive overview of the core basic properties of 4-Methyl-1H-pyrazolo[4,3-c]pyridine, including its physicochemical characteristics and its role as a kinase inhibitor. Detailed experimental protocols for the determination of its fundamental properties are also provided, alongside visualizations of its mechanism of action and relevant experimental workflows.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for 4-Methyl-1H-pyrazolo[4,3-c]pyridine is summarized below. It is important to note that while some data is derived from experimental work on related compounds, specific experimental values for the target compound are limited in the public domain.
| Property | Value | Data Type |
| Molecular Formula | C₇H₇N₃ | Experimental[1] |
| Molecular Weight | 133.15 g/mol | Calculated[1] |
| pKa | 12.03 ± 0.40 | Predicted |
| logP | Not available | - |
| Aqueous Solubility | Not available | - |
| Melting Point | Not available | - |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
Experimental Protocols
Accurate determination of the physicochemical properties of 4-Methyl-1H-pyrazolo[4,3-c]pyridine is crucial for its progression in drug discovery pipelines. The following sections outline detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.
Methodology:
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Preparation of the Analyte Solution: A standard solution of 4-Methyl-1H-pyrazolo[4,3-c]pyridine (e.g., 0.01 M) is prepared in a co-solvent system (e.g., water-methanol) to ensure complete dissolution. The ionic strength of the solution is maintained using a background electrolyte such as 0.15 M KCl.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.
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Data Acquisition: The pH of the solution is measured after each incremental addition of the titrant using a calibrated pH meter. The data is recorded to generate a titration curve (pH vs. volume of titrant).
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Data Analysis: The pKa value is determined from the titration curve. For a monoprotic acid or base, the pKa is the pH at which half of the compound is ionized. This corresponds to the midpoint of the steepest portion of the titration curve. For more complex molecules, derivative plots (e.g., first or second derivative) can be used to accurately determine the equivalence point(s).
Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and overall ADME properties.
Methodology:
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Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector is used.
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile) is used as the mobile phase. The composition of the mobile phase is varied to achieve a range of retention times for the analyte and a set of reference compounds with known logP values.
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Sample Preparation: A stock solution of 4-Methyl-1H-pyrazolo[4,3-c]pyridine and the reference compounds are prepared in the mobile phase.
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Chromatography: The samples are injected onto the HPLC column, and the retention time (t_R_) for each compound is recorded. The dead time (t_0_) is determined by injecting a non-retained compound (e.g., uracil).
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Data Analysis: The capacity factor (k) for each compound is calculated using the formula: k = (t_R_ - t_0_) / t_0_. A calibration curve is generated by plotting the log(k) of the reference compounds against their known logP values. The logP of 4-Methyl-1H-pyrazolo[4,3-c]pyridine is then determined by interpolating its log(k) value onto the calibration curve.
Determination of Aqueous Solubility by the Shake-Flask Method
Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability.
Methodology:
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Sample Preparation: An excess amount of solid 4-Methyl-1H-pyrazolo[4,3-c]pyridine is added to a vial containing a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
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Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
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Phase Separation: After equilibration, the suspension is filtered through a low-binding filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of 4-Methyl-1H-pyrazolo[4,3-c]pyridine in the clear filtrate or supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
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Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Biological Activity and Signaling Pathway
4-Methyl-1H-pyrazolo[4,3-c]pyridine has been identified as a potential inhibitor of protein kinases, which are key regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, including cancer.
The ERK/MAPK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway, a component of the broader Mitogen-Activated Protein Kinase (MAPK) cascade, is a central signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals such as growth factors. This leads to the activation of the small GTPase Ras, which in turn activates a cascade of protein kinases: RAF, MEK, and finally ERK. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression.
Mechanism of Inhibition
Derivatives of the 1H-pyrazolo[4,3-c]pyridine scaffold have been shown to act as potent and selective inhibitors of ERK.[2][3] These small molecules typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the ERK kinase domain. This binding event prevents the phosphorylation of ERK's downstream substrates, thereby blocking the propagation of the signal and inhibiting cellular processes such as proliferation. The pyrazolo[4,3-c]pyridine core serves as a hinge-binding motif, forming crucial hydrogen bonds with the kinase's hinge region. Substituents on this core can be modified to optimize potency, selectivity, and pharmacokinetic properties.[2][3][4]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The ERK/MAPK signaling pathway and the point of inhibition by 4-Methyl-1H-pyrazolo[4,3-c]pyridine.
Experimental Workflow Diagram
Caption: A generalized workflow for the experimental determination of aqueous solubility.
References
- 1. 4-Methyl-1H-pyrazolo[4,3-c]pyridine | 1140240-46-5 | Benchchem [benchchem.com]
- 2. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
